

Technical Support Center: C12-200 LNP

Production Scale-Up

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Compound of Interest

Compound Name: C12-200

Cat. No.: B6337406

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the challenges encountered when scaling up the production of **C12-200** lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality attributes (CQAs) to monitor when scaling up **C12-200** LNP production?

A1: The most critical quality attributes to monitor during the scale-up of **C12-200** LNP production are particle size, polydispersity index (PDI), encapsulation efficiency, and batch-to-batch consistency.^{[1][2]} Maintaining these attributes within a narrow range is crucial for the final product's stability, safety, and efficacy.

Q2: How does the transition from small-scale to large-scale manufacturing methods affect **C12-200** LNP characteristics?

A2: The transition from small-scale (e.g., pipette mixing or lab-scale microfluidics) to large-scale manufacturing (e.g., T-junction mixing or parallelized microfluidics) can significantly impact LNP characteristics.^{[3][4]} Different mixing dynamics can alter particle size and uniformity. Therefore, process parameters must be carefully optimized at each scale to ensure consistent product quality.

Q3: What are the typical lipid molar ratios used in **C12-200** LNP formulations?

A3: A common molar ratio for **C12-200** LNP formulations, particularly for mRNA delivery, is a combination of an ionizable lipid (**C12-200**), a helper lipid (such as DOPE or DSPC), cholesterol, and a PEGylated lipid (like DMG-PEG 2000).[5] For example, a formulation might consist of **C12-200**, DOPE, cholesterol, and DMG-PEG at molar ratios of 35:16:46.5:2.5, respectively.[5]

Q4: What is the role of each lipid component in the **C12-200** LNP formulation?

A4: Each lipid in the formulation plays a crucial role. **C12-200** is the ionizable cationic lipid responsible for encapsulating the nucleic acid payload and facilitating its endosomal escape.[6] Helper lipids like DOPE contribute to the structural integrity of the LNP and can enhance endosomal escape.[5] Cholesterol also provides stability to the nanoparticle structure.[7] The PEGylated lipid helps control particle size during formation and provides a hydrophilic shield that reduces aggregation and prolongs circulation time in vivo.[7]

Q5: What purification methods are suitable for large-scale **C12-200** LNP production?

A5: Tangential flow filtration (TFF) is a widely used and scalable method for purifying LNPs.[7][8][9] TFF allows for the efficient removal of ethanol, unencapsulated nucleic acids, and other process-related impurities. It also enables buffer exchange and concentration of the final LNP suspension.[7][8]

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Increased Particle Size and PDI upon Scale-Up	Inefficient mixing at a larger scale. Inappropriate flow rate ratio (FRR) or total flow rate (TFR).	Optimize mixing parameters for the large-scale system. This may involve adjusting the TFR and FRR. For microfluidic systems, higher TFRs generally lead to smaller particles. [10] Ensure the geometry of the mixing apparatus is suitable for the intended scale.
Low Encapsulation Efficiency	Suboptimal lipid-to-payload ratio. pH of the aqueous buffer is not optimal for nucleic acid complexation with C12-200. Inefficient mixing leading to poor nanoparticle formation.	Optimize the nitrogen-to-phosphate (N/P) ratio. Ensure the aqueous buffer containing the nucleic acid is at an acidic pH (e.g., pH 4.0) to protonate the C12-200 for efficient encapsulation. Improve mixing efficiency by adjusting flow rates or using a more advanced mixing technology.
Batch-to-Batch Inconsistency	Variations in raw material quality. Inconsistent process parameters (e.g., temperature, flow rates, mixing times). Fouling or clogging of microfluidic channels over time.	Implement rigorous quality control for all raw materials, including lipids and the nucleic acid payload. [7] Automate the manufacturing process to ensure precise control over all parameters. For microfluidic systems, implement a robust cleaning and maintenance protocol to prevent fouling. [4]
LNP Aggregation During or After Purification	Incomplete removal of ethanol. Suboptimal buffer conditions in the final formulation.	Ensure complete buffer exchange during tangential flow filtration to remove all residual ethanol. Optimize the

Product Loss During Tangential Flow Filtration (TFF)	Insufficient PEGylated lipid on the LNP surface.	pH and ionic strength of the final storage buffer. Re-evaluate the molar percentage of the PEGylated lipid in the formulation to ensure adequate surface coverage.
	Inappropriate membrane molecular weight cut-off (MWCO). Excessive transmembrane pressure (TMP) causing particle deformation or disruption.	Select a TFF membrane with an appropriate MWCO that retains the LNPs while allowing impurities to pass through (e.g., 100-300 kDa).[9] Optimize the TFF process by controlling the cross-flow rate and TMP to minimize shear stress on the nanoparticles.

Data Presentation

Table 1: Effect of Total Flow Rate on **C12-200** LNP Characteristics (siRNA loaded)

Total Flow Rate (mL/min)	Average Particle Size (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)
0.8	~80	< 0.2	> 90%
4.7	~75	< 0.2	> 90%
18.0	~70	< 0.2	> 90%

Data synthesized from a study by Ma et al. (2024).

Table 2: Representative **C12-200** LNP Characteristics at Different Production Scales

Production Scale	Flow Rate	Average Particle Size (nm)	Polydispersity Index (PDI)	Encapsulation Efficiency (%)
Lab Scale	10-25 mL/min	70 - 100	< 0.2	> 85%
Large Scale	17 L/h	Sub-100	< 0.2	> 85%

Data synthesized from various sources, including Cayman Chemical and Mitchell Lab publications.[\[3\]](#)

Experimental Protocols

Representative Large-Scale C12-200 LNP Production Protocol (Microfluidics)

1. Reagent Preparation:

- **Lipid Stock Solution (in Ethanol):** Prepare a stock solution containing **C12-200**, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and DMG-PEG 2000 at a molar ratio of 35:16:46.5:2.5. The final lipid concentration in ethanol should be optimized for the specific microfluidic system.
- **Aqueous Nucleic Acid Solution:** Dissolve the mRNA or siRNA payload in a 50 mM sodium acetate buffer at pH 4.0. The concentration of the nucleic acid should be determined based on the desired final payload-to-lipid ratio.

2. LNP Formulation using a Parallelized Microfluidic System:

- Set up a parallelized microfluidic device (e.g., a system capable of handling high throughput).
- The system should be connected to reservoirs for the lipid-ethanol solution and the aqueous nucleic acid solution.
- Pump the two solutions into the microfluidic mixer at a flow rate ratio of 3:1 (aqueous:ethanolic).[\[3\]](#)

- The total flow rate should be ramped up to the desired large-scale production rate (e.g., 17 L/h).^[3]
- The rapid mixing within the microchannels will induce the self-assembly of the **C12-200** LNPs.

3. Downstream Processing (Purification and Concentration):

- The output from the microfluidic system is typically diluted with a neutral buffer (e.g., PBS, pH 7.4) to reduce the ethanol concentration.
- Utilize a tangential flow filtration (TFF) system for purification and concentration.
- Perform diafiltration against a suitable storage buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated nucleic acids.
- Concentrate the LNP suspension to the desired final concentration.

4. Sterile Filtration:

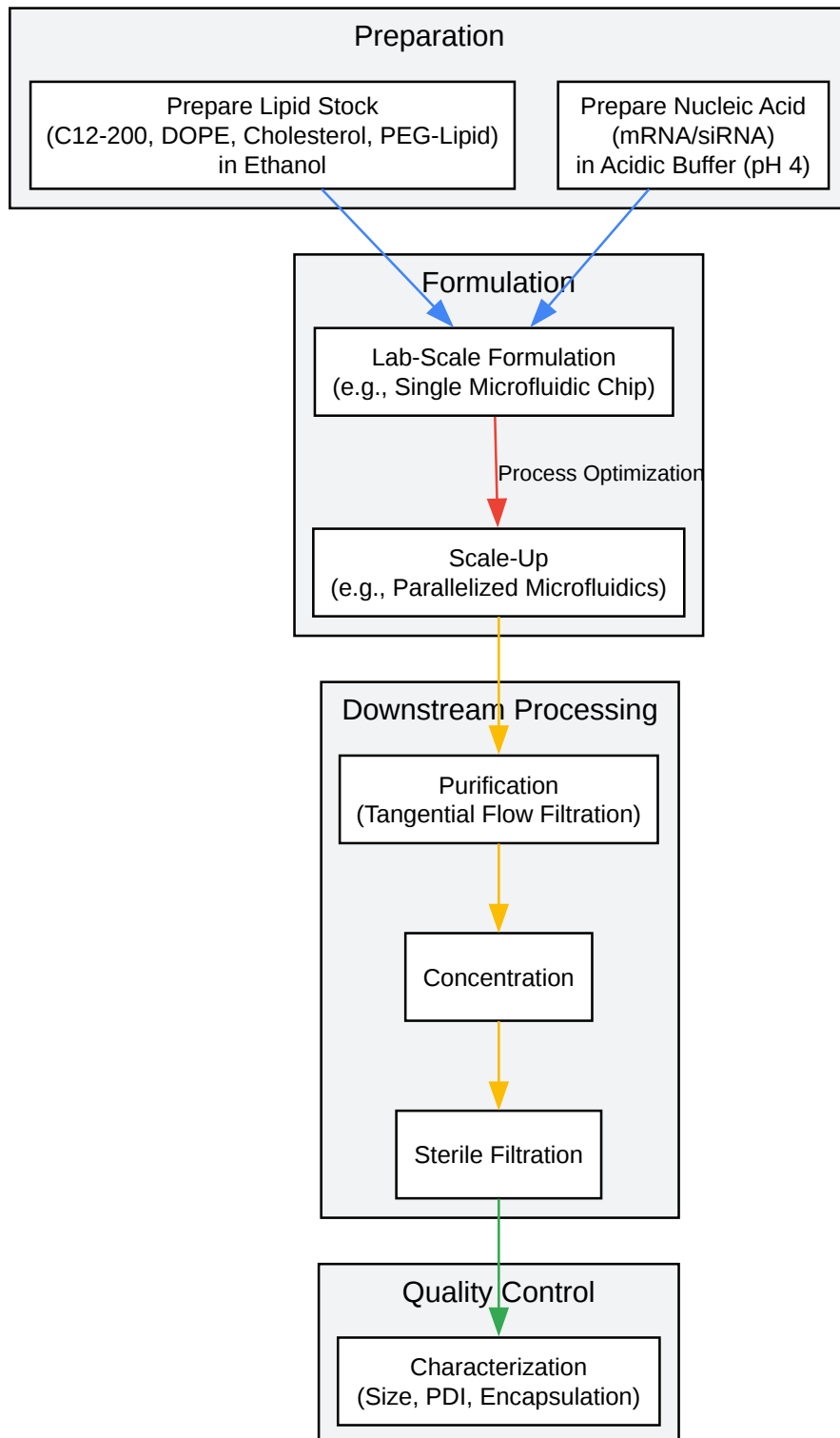
- Filter the final LNP suspension through a 0.22 µm sterile filter.

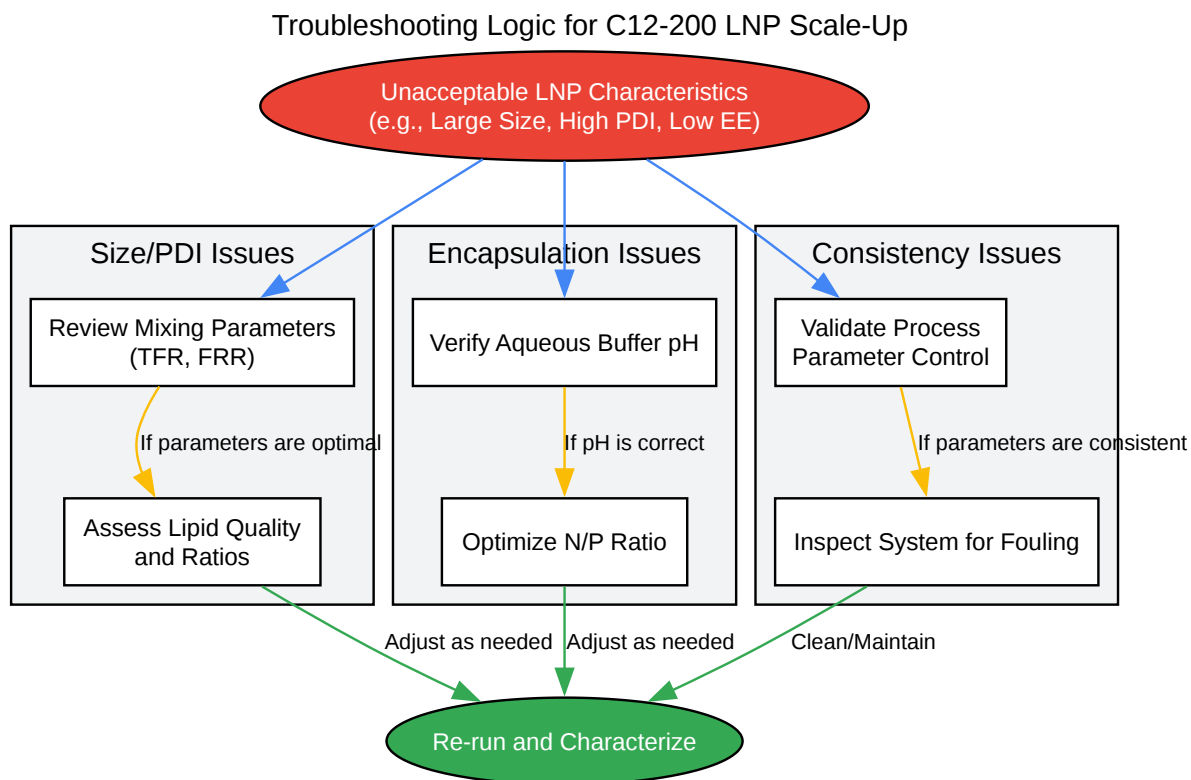
5. Characterization:

- Particle Size and PDI: Measure using Dynamic Light Scattering (DLS).
- Encapsulation Efficiency: Determine using a RiboGreen assay or a similar fluorescence-based method.

Mandatory Visualizations

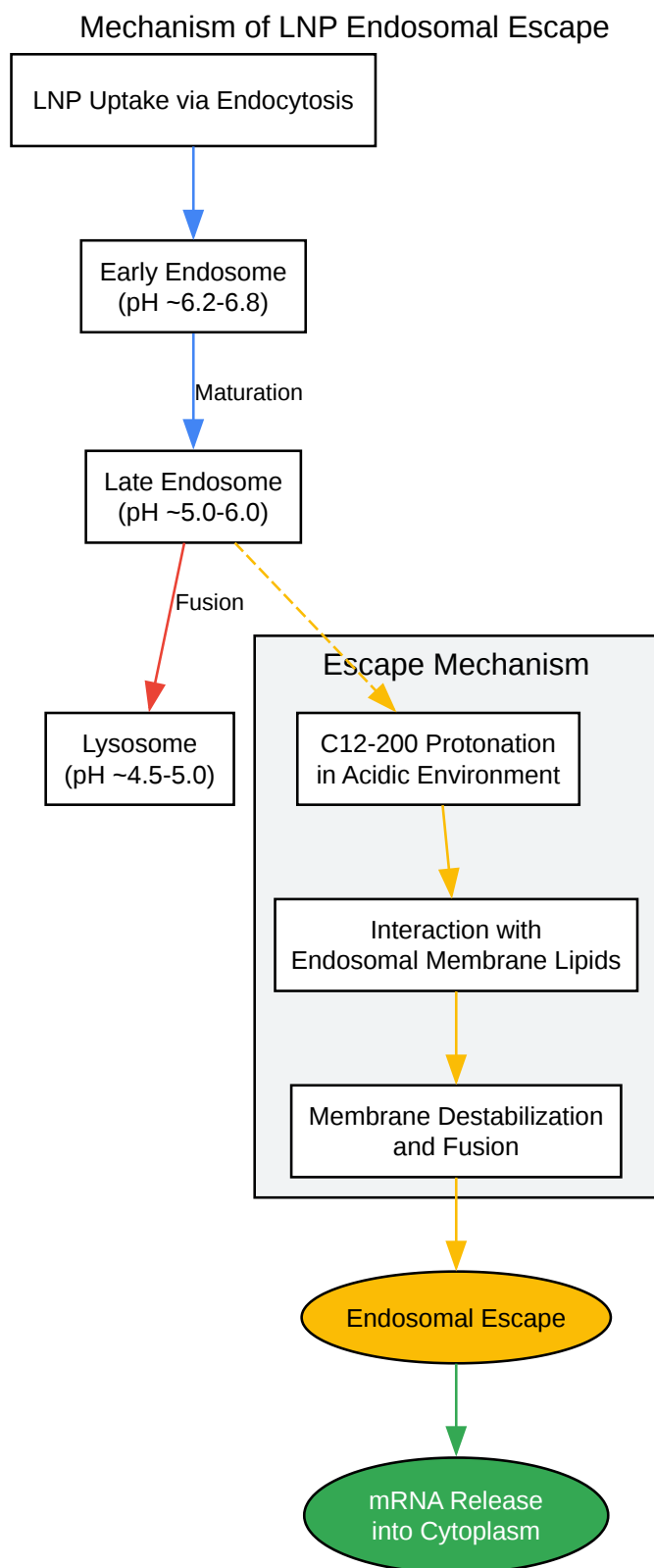
C12-200 LNP Production and Scale-Up Workflow

[Click to download full resolution via product page](#)Caption: **C12-200** LNP Production and Scale-Up Workflow.



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Caption: Troubleshooting Logic for **C12-200** LNP Scale-Up.



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Caption: Mechanism of LNP Endosomal Escape.

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